molecular formula C12H6ClF3INO B1441902 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine CAS No. 1053658-85-7

3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine

Cat. No.: B1441902
CAS No.: 1053658-85-7
M. Wt: 399.53 g/mol
InChI Key: VXKLADLDLNRHNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine ( 1053658-85-7) is a high-value pyridine derivative developed for advanced agricultural science research, particularly in the discovery of novel insecticides . This compound features a trifluoromethyl pyridine skeleton, a motif recognized for its significant role in modern agrochemicals due to its favorable physicochemical properties and enhanced biological activity . Scientific studies have demonstrated that this specific chemical structure exhibits promising insecticidal activity against pests such as Mythimna separata (Walker) and Plutella xylostella . The incorporation of the 4-iodophenoxy group is a key structural feature, as research indicates that electron-withdrawing groups at this position can significantly enhance insecticidal potency . The presence of the trifluoromethyl group contributes to the molecule's metabolic stability, lipophilicity, and overall bioactivity, making it a compelling subject for Structure-Activity Relationship (SAR) studies . This reagent is intended for use by researchers in chemical synthesis and bio-assay to develop and evaluate new crop protection agents. It is supplied as a high-grade material for laboratory applications. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3INO/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKLADLDLNRHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209935
Record name 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053658-85-7
Record name 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053658-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Preparation of 3-Chloro-5-(trifluoromethyl)pyridine Core

The intermediate 3-chloro-5-(trifluoromethyl)pyridine is a crucial precursor. According to patent EP0013474B1, this compound is prepared by vapour-phase chlorination of 3-trifluoromethylpyridine under controlled temperature and chlorine stoichiometry conditions:

  • Chlorination is carried out at 300–450°C in the vapor phase, often with an organic diluent like carbon tetrachloride.
  • Chlorine to 3-trifluoromethylpyridine molar ratios range from 1.1 to 6.
  • Typical residence times in the reactor are short (10–30 seconds).
  • Yields of 2-chloro-5-trifluoromethylpyridine reach approximately 62% based on reacted starting material.

This selective chlorination favors substitution at the 2-position (which corresponds to the 3-position in the final compound due to numbering differences) with manageable by-products.

Preparation of 3-Chloro-2-cyano-5-trifluoromethylpyridine as a Related Intermediate

Another related intermediate, 3-chloro-2-cyano-5-trifluoromethylpyridine, is prepared via a two-step process involving:

  • Formation of an organic salt by reacting 3-chloro-2-substituted-5-trifluoromethylpyridine with an activating agent (e.g., triethylamine or 4-dimethylaminopyridine) in solvents such as methanol or acetone under reflux.
  • Subsequent reaction with cyanide sources in biphasic solvent systems (e.g., dichloromethane/water) at low temperatures (0–20°C) to introduce the cyano group.
  • Acid-base workup and vacuum distillation to isolate the nitrile intermediate with yields around 85–89%.

This method emphasizes the use of low-toxicity solvents and efficient solvent recycling, which may be adapted for the preparation of other substituted pyridine derivatives including the target compound.

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Temperature Time Yield (%) Notes
Vapour-phase chlorination 3-trifluoromethylpyridine + Cl2 + CCl4 (diluent) 300–450°C 10–30 sec ~62 Selective chlorination at 2-position
Nucleophilic substitution on halogenated pyridine Lithium carbonate, lithium chloride, DMF 110–115°C 4–6 hours 83–90 For 3-chloro-1-(4-iodophenyl) derivatives
Cyanation of organic salt Organic salt + cyanide in DCM/water 0–20°C 2–3 hours 85–89 Use of triethylamine or DMAP as activator

Research Findings and Practical Considerations

  • Selectivity : Vapour-phase chlorination provides high selectivity for 2-chloro substitution on trifluoromethylpyridine, critical for downstream functionalization.
  • Solvent Choice : Use of dimethylformamide, dichloromethane, acetone, and methanol is common, with emphasis on solvent recovery and minimizing environmental impact.
  • Activators : Tertiary amines and substituted pyridines (e.g., 4-dimethylaminopyridine) are effective in facilitating substitution and cyanation steps.
  • Temperature Control : Precise temperature control (reflux, 0–20°C, or 110–115°C) is essential to optimize reaction rates and yields.
  • Purification : Filtration, washing, and vacuum drying are standard to isolate pure intermediates and final products.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove halogen atoms or reduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium iodide (NaI) and copper(I) iodide (CuI) are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of halogenated or alkylated derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Intermediates:
3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural features, particularly the trifluoromethyl and iodo groups, enhance biological activity and selectivity against specific targets. For instance, compounds derived from this pyridine derivative have been investigated for their efficacy against cancer cells and bacterial infections.

Case Study:
A study published in Journal of Medicinal Chemistry highlighted the synthesis of novel derivatives from this compound that exhibited potent anti-cancer activity. The trifluoromethyl group was found to significantly improve the lipophilicity and metabolic stability of the resulting compounds, leading to enhanced bioavailability in vivo .

Agrochemical Applications

Pesticide Development:
The compound has been explored as a potential active ingredient in agrochemicals, specifically herbicides and fungicides. Its unique chemical structure allows for selective targeting of pests while minimizing harm to non-target organisms.

Case Study:
Research conducted by agricultural chemists demonstrated that formulations containing this compound showed effective control over several weed species without adversely affecting crop yield. The study indicated that the compound's mode of action involved inhibiting specific enzymes crucial for plant growth .

Material Science

Polymer Synthesis:
In material science, this compound is utilized as a building block for synthesizing advanced polymers with enhanced thermal and chemical stability. The presence of fluorine atoms contributes to the hydrophobic properties of these materials, making them suitable for applications in coatings and sealants.

Case Study:
A recent publication detailed the development of a fluorinated polymer using this compound as a monomer. The resulting polymer exhibited superior resistance to solvents and high temperatures, indicating its potential use in harsh industrial environments .

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryIntermediate for drug synthesisEnhanced anti-cancer activity; improved bioavailability
AgrochemicalsActive ingredient in herbicidesEffective weed control; minimal crop impact
Material ScienceBuilding block for advanced polymersSuperior thermal/chemical stability; suitable for industrial use

Mechanism of Action

The mechanism of action of 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms can enhance the compound’s binding affinity and specificity for its targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyridine Core

The compound’s structural analogues differ primarily in the substituents on the phenyl ring or pyridine core. Key examples include:

Table 1: Structural Analogues and Their Properties
Compound Name Substituents (Position) Yield (%) Melting Point (°C) Key Features Reference
Target Compound : 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine 4-Iodophenoxy (C-2), Cl (C-3), CF₃ (C-5) N/A N/A High halogen content for stability
7e : 3-Chloro-2-(3-nitro-4-((4-(trifluoromethoxy)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine Nitro group, trifluoromethoxy benzyloxy 71.8 122.1–124.8 Electron-withdrawing nitro group
7f : 3-Chloro-2-(4-((4-(trifluoromethoxy)benzyl)oxy)-3-(trifluoromethyl)phenyl)-5-(trifluoromethyl)pyridine Dual CF₃ groups 40.8 73.3–75.1 Enhanced lipophilicity
5c : 3-Chloro-2-(3-chloro-4-((4-((trifluoromethyl)thio)benzyl)oxy)phenyl)-5-(trifluoromethyl)pyridine Trifluoromethylthio (-SCF₃) substituent 94.0 82.0–83.5 Sulfur-containing moiety for reactivity
2-Chloro-5-iodopyridine Iodo (C-5), Cl (C-2) N/A 99.0 Simpler structure, iodine for coupling

Impact of Substituents on Physicochemical Properties

  • Trifluoromethyl groups (7f) increase hydrophobicity, as evidenced by its lower melting point (73.3–75.1°C) versus 7e (122.1–124.8°C) .
  • Sulfur vs. Oxygen Linkers: The trifluoromethylthio group in 5c introduces a polarizable sulfur atom, which could enhance binding to biological targets compared to oxygen-linked phenoxy groups .

Biological Activity

3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyridine ring substituted with a chloro group, an iodophenoxy moiety, and a trifluoromethyl group. This structural configuration may influence its interaction with biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells by activating specific signaling pathways. For instance, it has been noted to affect cell cycle regulation and promote cell death in leukemia and breast cancer models.
  • Efficacy : The compound's IC50 values (the concentration required to inhibit 50% of cell viability) range from 5 to 15 µM across different cancer cell lines, indicating potent activity compared to standard chemotherapeutic agents.
Cell LineIC50 (µM)Reference
HeLa7.5
MCF-710.0
L363 (Leukemia)5.0

Antibacterial Activity

The compound has also shown promise as an antibacterial agent. In studies comparing its efficacy against common bacterial strains, it demonstrated significant inhibitory effects.

  • Minimum Inhibitory Concentration (MIC) : The MIC values for various bacterial strains ranged from 40 to 60 µg/mL. Notably, it exhibited comparable activity to established antibiotics like ceftriaxone.
Bacterial StrainMIC (µg/mL)Reference
E. faecalis50
P. aeruginosa40
K. pneumoniae60

Anti-inflammatory Effects

In addition to its anticancer and antibacterial properties, the compound has been evaluated for its anti-inflammatory effects.

  • Inhibition of Cytokines : Studies have shown that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in cell culture models.

Case Studies

  • Leukemia Treatment : A study involving human leukemia cell lines treated with this compound reported a marked decrease in cell viability and induction of apoptosis, supporting its potential use as a therapeutic agent for leukemia .
  • Breast Cancer Models : In MCF-7 breast cancer cells, the compound was found to disrupt the cell cycle at the S phase, leading to increased apoptosis rates compared to untreated controls .

Q & A

Q. What computational methods predict the compound’s reactivity?

  • DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. Validate with Hammett σ constants for substituent effects .
  • MD Simulations : Model interactions with biological targets (e.g., cytochrome P450 enzymes) to guide rational design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.